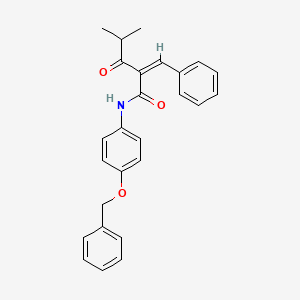
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide" likely belongs to a class of organic compounds known as amides, specifically a benzilidene derivative with potential applications in various fields of chemistry and materials science. Amides are pivotal in the development of new chemical entities with diverse biological and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions under specific conditions, such as the Bischler-Napieralski reaction, which is utilized to cyclize benzamides to produce dihydro-pyrroles, indicating a method that could potentially apply to the synthesis of our compound (Browne, Skelton, & White, 1981). Synthesis routes for related compounds typically involve stepwise construction of the molecule from simpler building blocks, employing protective group strategies and selective activation for coupling reactions.
Molecular Structure Analysis
Crystal structure analysis of compounds with similar functionalities, such as benzoxazole derivatives and benzamides, reveals insights into their molecular conformation. For instance, studies have shown how intermolecular hydrogen bonding and molecular packing in the crystal lattice influence the stability and physical properties of these compounds (Marinova, Nikolova, Dołęga, & Ahmedova, 2022). These analyses are crucial for understanding the molecular geometry and potential interaction sites for biological activity or material properties.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Therapy
A study focused on the synthesis and evaluation of biaryl derivatives, highlighting the benzyloxyphenyl moiety's significance in selective monoamine oxidase B (MAO-B) inhibitors, crucial for Parkinson's disease therapy. The research synthesized derivatives including halogen substituents and modified carbon linkers, identifying compounds with potent and selective MAO-B inhibitory effects. These findings suggest the potential of these structures as therapeutic agents for Parkinson's disease, indicating the importance of the benzyloxyphenyl component in drug development for neurological conditions (Yeon et al., 2018).
Antioxidant and Antitumor Activities
Another study explored the synthesis of nitrogen heterocycles and their antioxidant and antitumor activities. It prepared compounds through cyclocondensation and condensation reactions, leading to derivatives with potential biological activities. This research sheds light on the versatility of such compounds, including those related to N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, in developing treatments targeting oxidative stress and cancer (El-Moneim et al., 2011).
Glycoside and Glycosyl Ester Synthesis
Research on stereocontrolled glycoside and glycosyl ester synthesis highlighted the role of benzyloxyphenyl-related structures in enabling the synthesis of various beta-glucosides and alpha-mannosides. This study emphasizes the compounds' utility in stereocontrolled synthesis, contributing to the broader field of carbohydrate chemistry and potential therapeutic applications (Crich & Cai, 2007).
Lignin Model Compound Pyrolysis
An investigation into the pyrolysis mechanism of a dimeric lignin model compound, using 4-benzyloxyphenol, provided insights into the degradation of lignin, a major plant biomass component. This study is crucial for understanding biomass conversion processes, offering perspectives on utilizing lignin-derived compounds for bioenergy and material science applications (Liu et al., 2016).
Eigenschaften
IUPAC Name |
(2Z)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQZYAJFAUTKRU-ULJHMMPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

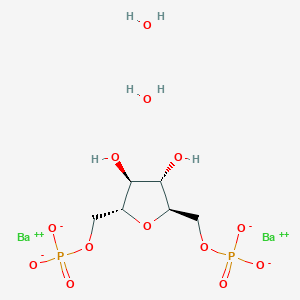
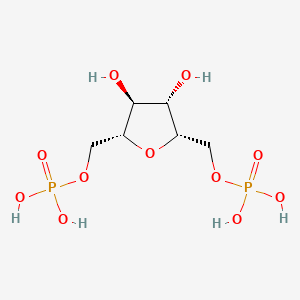
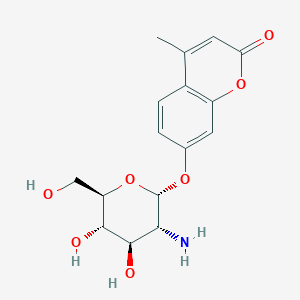

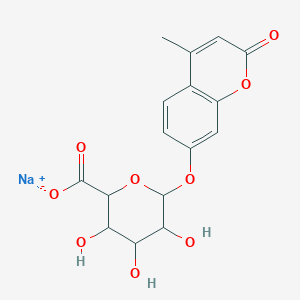
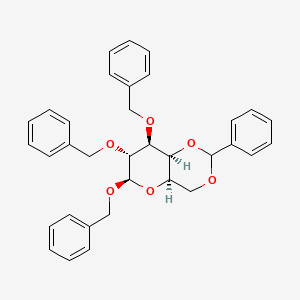
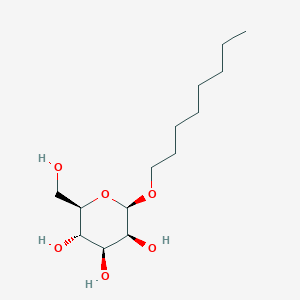

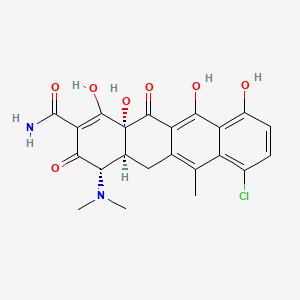
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)
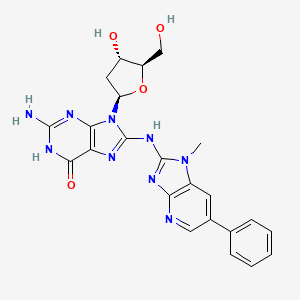
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)